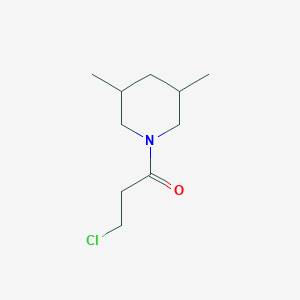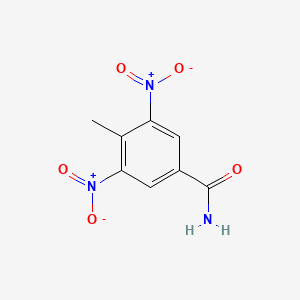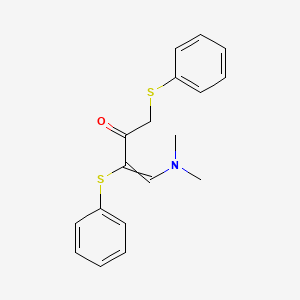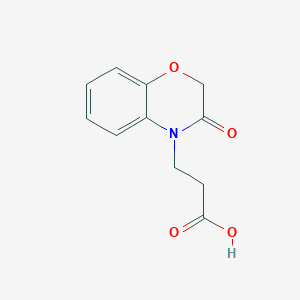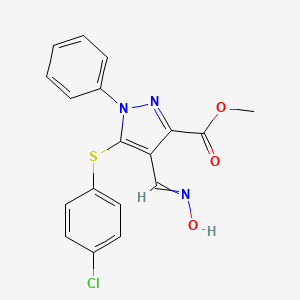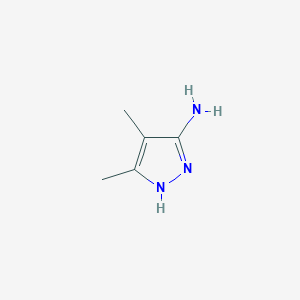
4,5-dimethyl-1H-pyrazol-3-amine
Übersicht
Beschreibung
4,5-dimethyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C5H9N3 . It is a part of the pyrazole family, which is a class of compounds that are particularly useful in organic synthesis .
Synthesis Analysis
Pyrazole-based ligands, including 4,5-dimethyl-1H-pyrazol-3-amine, can be synthesized via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . This method has been used to prepare ligands for evaluating their catalytic properties in the oxidation reaction of catechol to o-quinone .Molecular Structure Analysis
The molecular structure of 4,5-dimethyl-1H-pyrazol-3-amine can be represented by the InChI code1S/C5H9N3/c1-3-4(2)7-8-5(3)6/h1-2H3, (H3,6,7,8) . This indicates that the compound contains five carbon atoms, nine hydrogen atoms, and three nitrogen atoms . Physical And Chemical Properties Analysis
4,5-dimethyl-1H-pyrazol-3-amine has a molecular weight of 111.15 g/mol . It has two hydrogen bond donor counts and two hydrogen bond acceptor counts . The compound is characterized by a topological polar surface area of 54.7 Ų .Wissenschaftliche Forschungsanwendungen
-
Energetic Materials
- Summary of Application : Pyrazole derivatives, such as N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine, have been synthesized and studied as promising melt-castable explosives .
- Methods of Application : The compound was prepared by the reaction of 4-chloro-3,5-dinitropyrazole and DMF at 100°C for 4 hours . Based on this compound, four new energetic derivatives were prepared through nucleophilic reactions .
- Results or Outcomes : One of the synthesized compounds has a promising melting point and thermal stability and can be considered as a potential melt-castable explosive .
-
Medicinal Chemistry
- Summary of Application : Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
- Methods of Application : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Results or Outcomes : Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
-
Antibacterial and Antifungal Agents
- Summary of Application : The derivatives of 1,3-diazole show different biological activities such as antibacterial, antifungal, and other activities .
- Methods of Application : These compounds are typically synthesized through various strategies and then tested for their biological activities .
- Results or Outcomes : The specific outcomes can vary, but many 1,3-diazole derivatives have shown promising results in preliminary tests .
-
Antileishmanial Agents
- Summary of Application : Certain compounds have shown significant antipromastigote activity, which is relevant in the treatment of leishmaniasis .
- Methods of Application : These compounds are synthesized and then tested for their antipromastigote activity .
- Results or Outcomes : For example, one compound had an IC50 of 0.018 µg/mL, which is significantly more active than current treatments .
-
Antimalarial Agents
- Summary of Application : Some hydrazine-coupled pyrazoles have been synthesized and evaluated for their in vivo antimalarial activities .
- Methods of Application : The compounds were evaluated against Plasmodium berghei infected mice .
- Results or Outcomes : The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
-
Chemical Synthesis
- Summary of Application : Pyrazole derivatives are used in chemical synthesis. For example, hydrazine hydrate can react with certain compounds to form enehydrazino nitriles, which undergo fast cyclization to give new 4,5-diaminopyrazole derivatives .
- Methods of Application : These compounds can be converted into substituted pyrazolo[1,5-a]pyrimidines .
- Results or Outcomes : The structure of these compounds has been proved by X-ray analysis .
Safety And Hazards
The safety information for 4,5-dimethyl-1H-pyrazol-3-amine indicates that it should be stored in a dark place, sealed in dry, at 2-8°C . The compound is associated with hazard statements H302 and H319, indicating that it is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Eigenschaften
IUPAC Name |
4,5-dimethyl-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-3-4(2)7-8-5(3)6/h1-2H3,(H3,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVPUGQZJRFFAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406109 | |
| Record name | 4,5-dimethyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dimethyl-1H-pyrazol-3-amine | |
CAS RN |
91159-73-8 | |
| Record name | 4,5-dimethyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



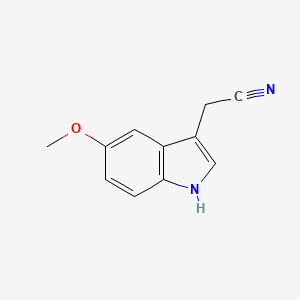
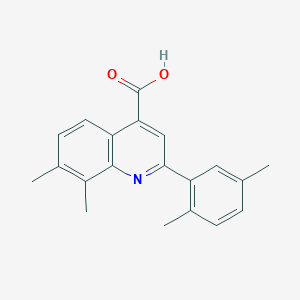
![N-(benzoyloxy)-N-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylene}amine](/img/structure/B1351736.png)
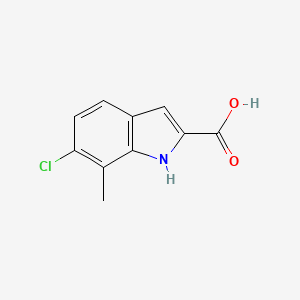
![Methyl 2-[[2-(4-bromophenyl)acetyl]amino]acetate](/img/structure/B1351743.png)
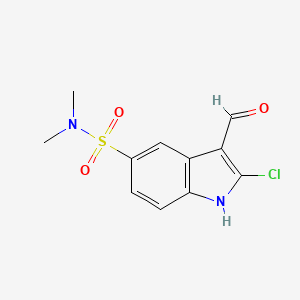
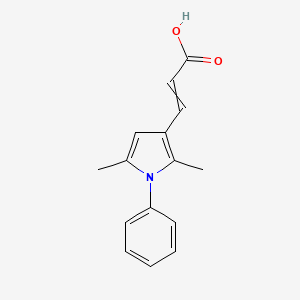
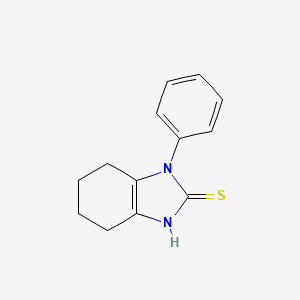
![3-(4,6-Dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl)prop-2-enenitrile](/img/structure/B1351768.png)
